molecular formula C18H21N3O4S2 B2691496 (E)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1058211-42-9

(E)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2691496
CAS No.: 1058211-42-9
M. Wt: 407.5
InChI Key: FIQYYLBEIFFHET-VHEBQXMUSA-N
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Description

This compound is a synthetic benzothiazole derivative featuring a propargyl (prop-2-yn-1-yl) substituent at the 3-position of the benzo[d]thiazole core and a methylsulfonyl-piperidine carboxamide group at the 2-position. Its (E)-configuration arises from the imine-like linkage between the benzothiazole and the piperidine carboxamide. The methylsulfonyl group on the piperidine ring may enhance solubility and influence binding affinity through polar interactions .

Synthetic routes for analogous thiazole carboxamides involve coupling reactions between activated esters (e.g., ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates) and amines, followed by hydrolysis and amide bond formation using classic coupling reagents (e.g., HATU, EDCI) .

Properties

IUPAC Name

N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S2/c1-4-9-21-15-6-5-14(25-2)12-16(15)26-18(21)19-17(22)13-7-10-20(11-8-13)27(3,23)24/h1,5-6,12-13H,7-11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQYYLBEIFFHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3CCN(CC3)S(=O)(=O)C)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

1. Structural Overview

This compound contains several key structural components:

  • Benzo[d]thiazole moiety : Known for antimicrobial and anticancer properties.
  • Piperidine ring : Often associated with analgesic effects.
  • Methoxy and methylsulfonyl groups : These functional groups can enhance solubility and bioavailability.

2.1 Antimicrobial Activity

Research indicates that compounds featuring the benzo[d]thiazole structure often exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The specific compound under discussion is predicted to have similar efficacy due to its structural characteristics, although empirical testing is required for validation.

2.2 Anticancer Potential

Several studies have highlighted the anticancer potential of thiazole derivatives. The presence of the benzo[d]thiazole core in this compound suggests possible activity against cancer cell lines. For example, related compounds have demonstrated selective cytotoxicity against MCF-7 breast cancer cells with IC50 values ranging from 3.1 µM to 8.7 µM .

2.3 Anti-inflammatory and Analgesic Effects

The methylsulfonyl group may contribute to anti-inflammatory properties, enhancing the compound's therapeutic profile. Similar compounds in literature have shown promising results in reducing inflammation and pain .

3. Synthesis Pathways

The synthesis of this compound can be approached through various methodologies involving:

  • Formation of the thiazole ring : This can be achieved via cyclization reactions involving appropriate precursors.
  • Introduction of functional groups : The methoxy and methylsulfonyl groups can be added through nucleophilic substitution or coupling reactions.

4. Comparative Analysis

To understand the unique biological activity of this compound, it is essential to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
6-MethoxybenzothiazoleContains methoxy group and thiazole ringAntimicrobial
N-(6-Methoxybenzothiazol)amideBenzothiazole with amide linkageAnticancer
Piperidinyl derivativesContains piperidine ringAnalgesic properties

This table illustrates how the specific combination of functional groups in (E)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-4-carboxamide may provide enhanced biological activity compared to simpler analogs.

5. Case Studies and Research Findings

While specific studies on this exact compound are scarce, related research provides insights into its potential applications:

  • A study on benzothiazole derivatives indicated significant anticancer activity with IC50 values as low as 1.61 µg/mL against U937 cells .
  • Another investigation into thiazole-based compounds reported promising results in anticonvulsant models, emphasizing the importance of structural modifications for enhanced efficacy .

Scientific Research Applications

The compound (E)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-4-carboxamide has garnered interest in the field of medicinal chemistry due to its complex structure and potential biological activities. This article explores its applications, particularly in pharmacology, focusing on its synthesis, biological efficacy, and structure-activity relationships (SAR).

Anticancer Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant anticancer properties. For instance, related compounds have been tested against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation. The presence of electron-withdrawing groups, such as chlorine or bromine, has been associated with enhanced activity against breast cancer cells, as seen in studies involving thiazole-pyridine hybrids .

Anticonvulsant Properties

Compounds similar to (E)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-4-carboxamide have been evaluated for anticonvulsant activity. For example, thiazole derivatives showed significant protective effects in seizure models, with some achieving median effective doses lower than standard medications like ethosuximide . This suggests that the structural features of the compound may enhance its efficacy in treating epilepsy.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. Benzothiazole derivatives have been explored as inhibitors of α-amylase and other enzymes relevant to metabolic disorders. Studies have shown that modifications to the benzothiazole structure can lead to increased inhibition efficiency, which is crucial for developing treatments for conditions like diabetes .

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties, making them candidates for developing new antibiotics. The structural diversity provided by the piperidine and thiazole rings allows for interactions with microbial targets, potentially leading to novel therapeutic agents against resistant strains .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity:

  • Substituents on the benzothiazole : Variations in substituents can significantly impact potency against cancer cells.
  • Piperidine modifications : Altering the piperidine ring can enhance selectivity and reduce side effects.
  • Functional group positioning : The placement of methoxy and methylsulfonyl groups can influence solubility and metabolic stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogs include:

4-[bis(prop-2-enyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide (ZINC11726376):

  • Key differences : Replaces the propargyl group with a methyl group at the 3-position and substitutes the methylsulfonyl-piperidine with a bis-allyl sulfamoyl benzamide.
  • Implications : The propargyl group in the target compound may confer higher metabolic stability compared to the allyl groups in ZINC11726376, as alkynes are less prone to oxidative metabolism than alkenes. The methylsulfonyl-piperidine moiety could enhance solubility relative to the sulfamoyl benzamide .

N-Substituted 2-(4-pyridinyl)thiazole-5-carboxamides (from ): Key differences: Feature a pyridinyl-thiazole core instead of a benzothiazole and lack the propargyl and methylsulfonyl-piperidine groups.

Comparative Data Table

Property/Feature Target Compound ZINC11726376 2-(4-pyridinyl)thiazole-5-carboxamides
Core structure Benzo[d]thiazol-2(3H)-ylidene Benzo[d]thiazol-2(3H)-ylidene Thiazole
3-position substituent Propargyl (prop-2-yn-1-yl) Methyl Variable (e.g., methyl, ethyl)
6-position substituent Methoxy Methoxy Not applicable (thiazole lacks fused benzene ring)
Functional group 1-(Methylsulfonyl)piperidine-4-carboxamide Bis-allyl sulfamoyl benzamide Pyridinyl-carboxamide
Potential metabolic stability High (propargyl resists oxidation) Moderate (allyl groups susceptible to CYP450) Variable (depends on N-substituents)
Solubility Enhanced by methylsulfonyl-piperidine Moderate (sulfamoyl group less polar) Moderate (pyridine may improve aqueous solubility)

Research Findings and Hypotheses

  • Propargyl vs. Allyl/Methyl Groups : Propargyl substituents are associated with improved pharmacokinetic profiles in kinase inhibitors due to reduced CYP-mediated metabolism .
  • Methylsulfonyl-piperidine : This group may mimic sulfonamide-containing drugs (e.g., celecoxib) in facilitating target engagement via hydrogen bonding .
  • Benzothiazole Core : Compared to simpler thiazoles, benzothiazoles exhibit enhanced planar rigidity, which can improve selectivity in enzyme-binding pockets .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for (E)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-4-carboxamide?

  • Methodological Answer : The synthesis typically involves coupling a benzo[d]thiazol-2(3H)-ylidene scaffold with a methylsulfonyl-piperidine moiety. Key steps include:

  • Thiazole Formation : Cyclization of substituted thioureas or thioamides under oxidative conditions (e.g., using ammonium persulfate or Lawesson’s reagent) .
  • Piperidine Functionalization : Introduction of the methylsulfonyl group via nucleophilic substitution or oxidation of thioethers .
  • Optimization : Flow chemistry techniques (e.g., Omura-Sharma-Swern oxidation) improve yield and reproducibility by controlling reaction parameters like temperature and residence time .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) achieves >95% purity, as shown in analogous thiazole-carboxamide derivatives .
  • Spectroscopy : 1^1H NMR confirms substituent positions (e.g., methoxy at C6, prop-2-yn-1-yl at N3). 13^{13}C NMR and high-resolution mass spectrometry (HRMS) validate molecular weight and functional groups .
  • Melting Point Analysis : Consistency in melting points (e.g., 97–100°C for related compounds) indicates crystallinity and absence of impurities .

Q. What solvents and storage conditions are recommended for this compound?

  • Methodological Answer :

  • Solubility : Polar aprotic solvents (DMSO, DMF) dissolve the compound effectively due to its sulfonyl and carboxamide groups. Avoid protic solvents to prevent hydrolysis .
  • Storage : Store at -20°C under inert gas (argon/nitrogen) to minimize degradation. Desiccants (silica gel) prevent moisture-induced instability .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methoxy, methylsulfonyl) influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Methoxy Group : The electron-donating methoxy at C6 stabilizes the thiazole ring via resonance, reducing electrophilic substitution reactivity but enhancing π-stacking in biological assays .
  • Methylsulfonyl Group : The electron-withdrawing sulfonyl group increases electrophilicity at the piperidine carbonyl, facilitating nucleophilic attacks (e.g., in amide bond formation) .
  • Experimental Validation : Compare reaction rates using substituent analogues (e.g., replacing methoxy with nitro) and monitor via 19^{19}F NMR or kinetic studies .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected 1^1H NMR splitting patterns)?

  • Methodological Answer :

  • Dynamic Effects : Conformational flexibility of the piperidine ring or hindered rotation around the C-N bond in the benzothiazole can cause splitting. Use variable-temperature NMR to confirm .
  • Tautomerism : The (E)-configured imine may exhibit keto-enol tautomerism. Deuterium exchange experiments or 15^{15}N NMR distinguish tautomeric forms .
  • X-ray Crystallography : Resolve ambiguities by determining the solid-state structure, as done for related thiazole derivatives .

Q. How is the compound’s metabolic stability assessed in preclinical studies?

  • Methodological Answer :

  • In Vitro Assays :
  • Microsomal Incubation : Use liver microsomes (human/rat) with NADPH cofactor; monitor parent compound depletion via LC-MS/MS .
  • CYP Inhibition : Evaluate interactions with cytochrome P450 enzymes (e.g., CYP3A4) using fluorometric assays .
  • Structure-Activity Relationship (SAR) : Modify the prop-2-yn-1-yl group to reduce oxidative metabolism (e.g., replace with cyclopropyl) .

Q. What computational methods predict the compound’s binding affinity to biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. Focus on hydrogen bonds between the carboxamide and catalytic lysine residues .
  • MD Simulations : Run 100-ns molecular dynamics simulations (AMBER/CHARMM force fields) to assess stability of the benzothiazole-piperidine core in binding pockets .
  • Free Energy Perturbation (FEP) : Quantify binding energy changes upon substituent modification (e.g., methylsulfonyl to acetyl) .

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